

Historical Protocols for Methiodal Myelography: Application Notes for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methiodal
Cat. No.:	B089705

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the historical protocols for myelography using **Methiodal** (also known under trade names such as Abrodil, Conturex, and Kontrast U), an early water-soluble contrast agent. The information is intended for researchers, scientists, and drug development professionals interested in the historical context of neuroradiology and the evolution of contrast media.

Introduction

Methiodal, the sodium salt of monoiodo-methane-sulfonic acid, was a pioneering water-soluble contrast medium introduced for myelography in the 1930s. Its development marked a significant departure from the previously used iodized oils, such as Lipiodol, as it was absorbable and did not need to be removed from the subarachnoid space after the procedure. However, its use was associated with significant side effects, which ultimately led to its replacement by less toxic, non-ionic contrast agents.^[1] This document outlines the known protocols for its use, adverse effects, and the clinical context of its application.

Data Presentation

The primary adverse effect associated with **Methiodal** and other early ionic water-soluble contrast agents was adhesive arachnoiditis, an inflammation of the meninges that can lead to chronic pain and neurological complications.^[2] The table below summarizes the incidence of this complication as reported in a comparative study.

Contrast Medium	Number of Cases	Incidence of Adhesive Arachnoiditis
Methiodal sodium	46	10.9% (5 cases)[3]
Iothalamate meglumine	96	25.0% (24 cases)[3]
Locarmate meglumine	12	58.3% (7 cases)[3]
Iodophendylate (oil-based)	10	70.0% (7 cases)[3]
Metrizamide (non-ionic)	90	0% (0 cases)[3]

Experimental Protocols

The following protocols are based on historical accounts of **Methiodal** myelography, primarily for the investigation of lumbar disc herniation.[4]

Patient Preparation

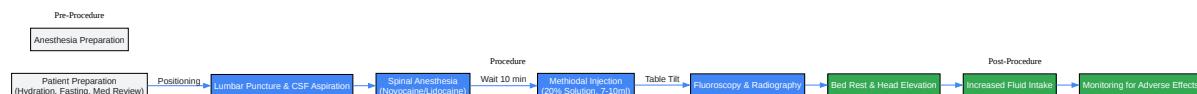
- Hydration: Patients were typically encouraged to be well-hydrated before the procedure.
- Fasting: A period of fasting (e.g., no solid food for 4 hours prior) was often required.[5]
- Medication Review: Discontinuation of medications that could lower the seizure threshold was a consideration, although this became a more prominent concern with later water-soluble agents.[1]
- Allergy Assessment: Inquiry about any history of allergy to iodine was a standard preliminary step.[6]

Anesthesia and Lumbar Puncture

Due to the irritant nature of **Methiodal**, spinal anesthesia was a mandatory component of the procedure.[4]

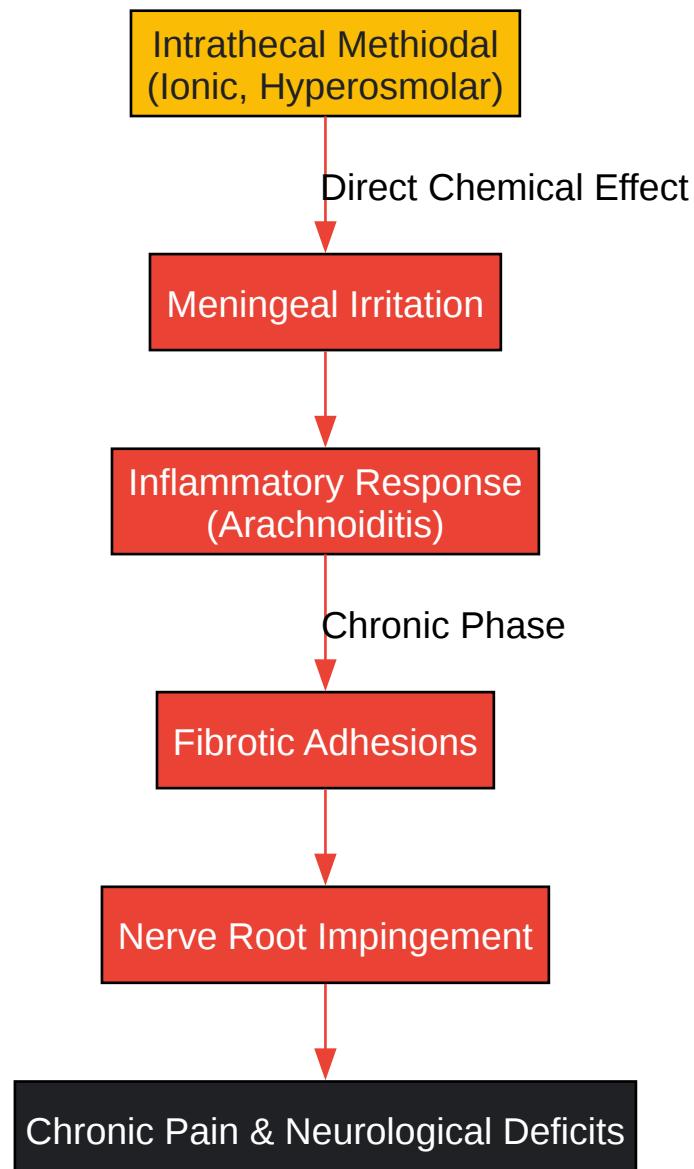
- Patient Positioning: The patient was placed on a tilting radiographic table, typically lying on the affected side.[4]

- Lumbar Puncture: A lumbar puncture was performed, usually at the L2-L3 or L3-L4 interspace, to access the subarachnoid space.[7]
- Cerebrospinal Fluid (CSF) Aspiration: Approximately 10 ml of CSF was aspirated.[4]
- Spinal Anesthesia: Following CSF aspiration, 0.05 to 0.10 grams of novocaine (procaine) was administered intrathecally. Anesthesia was considered effective after about 10 minutes. [4] In later years, Xylocaine (lidocaine) was also used and was reported to reduce the incidence of post-myelographic cramps.[2]


Contrast Administration and Imaging

- Contrast Medium: A 20% solution of **Methiodal** (referred to as "myelotраст AL" in some historical literature) was used.[4]
- Dosage: 7 to 10 ml of the 20% solution was injected. The volume was not to exceed 10 ml. [4]
- Injection Technique: The contrast medium was injected very slowly into the subarachnoid space through the indwelling lumbar puncture needle.[4]
- Patient Positioning for Contrast Flow: The head of the table was tilted upwards to an angle of approximately 20° to facilitate the flow of the hyperbaric **Methiodal** solution caudally.[4]
- Radiographic Imaging: A series of radiographs were taken under fluoroscopic guidance. Standard projections included:
 - Frontal view with the patient in a lateral position.
 - Oblique views with the patient rotated 30° and 45° ventrally.
 - An oblique view with the patient rotated 45° dorsally.
 - A lateral view with the patient in the prone position.[4]

Post-Procedure Care


- Bed Rest: Patients were required to remain in bed for a period, often with the head slightly elevated, to minimize the risk of headache and other complications.[8]
- Hydration: Patients were encouraged to drink plenty of fluids to aid in the excretion of the contrast medium and to replace the aspirated CSF.[5]
- Monitoring: Patients were monitored for adverse reactions, including headache, nausea, and signs of meningeal irritation or neurological changes.[9]

Mandatory Visualization

[Click to download full resolution via product page](#)

*Workflow of Historical **Methiodal** Myelography.*

[Click to download full resolution via product page](#)

*Pathophysiological Cascade of **Methiodal**-Induced Arachnoiditis.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. radiopaedia.org [radiopaedia.org]
- 2. actaorthop.org [actaorthop.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsna.org [pubs.rsna.org]
- 5. Intracranial iodinated contrast medium deposits 50 years following a previous myelography: A case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myelography: From Lipid-Based to Gadolinium-Based Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myelography Protocols | Radiology Key [radiologykey.com]
- 8. Myelogram: Overview, Preparation Tips & Side Effects | UCSF Radiology [radiology.ucsf.edu]
- 9. The contrast media used for myelography - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Historical Protocols for Methiodal Myelography: Application Notes for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089705#historical-protocols-for-methiodal-myelography]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com